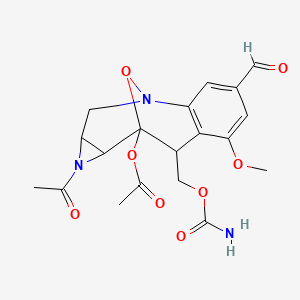
FK-317
Vue d'ensemble
Description
FK-317 est un médicament à petite molécule de formule moléculaire C19H21N3O8. Il a été initialement développé par Astellas Pharma, Inc. et a montré un potentiel dans le traitement des néoplasmes, en particulier des tumeurs solides . This compound est un dérivé de l'aziridinomitosène, une classe de composés connus pour leur activité antitumorale .
Méthodes De Préparation
FK-317 est synthétisé à partir du composé FR-900482, qui est produit par la culture de la bactérie Streptomyces sandaensis No. 6897 . La voie de synthèse implique plusieurs étapes :
Acétylation : FR-900482 est acétylé avec de l'anhydride acétique en présence de pyridine pour former un dérivé triacétylé.
Désacétylation sélective : Le dérivé triacétylé est désacétylé sélectivement à l'aide de bicarbonate de sodium dans du méthanol froid pour donner un diacétate.
Méthylation : Le diacétate est ensuite méthylé à l'aide d'iodure de méthyle et de carbonate de potassium dans de l'acétone tiède.
Analyse Des Réactions Chimiques
FK-317 subit diverses réactions chimiques, notamment :
Oxydation : This compound peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs courants, conduisant à la formation de dérivés réduits.
Les réactifs courants utilisés dans ces réactions comprennent l'anhydride acétique, la pyridine, le bicarbonate de sodium, l'iodure de méthyle et le carbonate de potassium . Les principaux produits formés à partir de ces réactions comprennent les dérivés triacétylés, les diacétates et les composés méthylés .
Applications De Recherche Scientifique
FK-317 a été largement étudié pour ses propriétés antitumorales. Il a montré une activité cytotoxique puissante contre diverses lignées cellulaires cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse . Le composé fonctionne en formant des liaisons croisées interbrins d'ADN covalentes, qui inhibent la réplication et la transcription de l'ADN, conduisant à la mort cellulaire .
En plus de son activité antitumorale, this compound a été étudié pour son utilisation potentielle dans d'autres domaines thérapeutiques, notamment le traitement des néoplasmes et des tumeurs solides . Sa structure chimique et sa réactivité uniques en font un outil précieux dans la recherche chimique et biologique .
Mécanisme d'action
Le mécanisme d'action de this compound implique la formation de liaisons croisées interbrins d'ADN covalentes. Lors de l'activation bioréductrice, this compound génère un intermédiaire mitosene réactif qui forme des liaisons covalentes avec l'ADN . Ce pontage inhibe la réplication et la transcription de l'ADN, conduisant finalement à la mort cellulaire .
Mécanisme D'action
The mechanism of action of FK-317 involves the formation of covalent DNA interstrand cross-links. Upon bioreductive activation, this compound generates a reactive mitosene intermediate that forms covalent bonds with DNA . This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death .
Comparaison Avec Des Composés Similaires
FK-317 fait partie de la classe des composés aziridinomitosènes, connus pour leur activité antitumorale. Les composés similaires comprennent :
FR-900482 : Le précurseur de this compound, produit par Streptomyces sandaensis.
FR-66979 : Un autre dérivé de l'aziridinomitosène possédant une activité antitumorale.
FR-70496 : Un métabolite désacétylé de this compound.
FR-157471 : Un autre métabolite désacétylé de this compound.
This compound est unique en raison de sa structure chimique et de sa réactivité spécifiques, qui contribuent à sa puissante activité antitumorale .
Propriétés
Numéro CAS |
102409-92-7 |
|---|---|
Formule moléculaire |
C19H21N3O8 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
[11-acetyl-8-(carbamoyloxymethyl)-4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo[7.4.1.02,7.010,12]tetradeca-2(7),3,5-trien-9-yl] acetate |
InChI |
InChI=1S/C19H21N3O8/c1-9(24)22-14-6-21-13-4-11(7-23)5-15(27-3)16(13)12(8-28-18(20)26)19(30-21,17(14)22)29-10(2)25/h4-5,7,12,14,17H,6,8H2,1-3H3,(H2,20,26) |
Clé InChI |
BUZDGGFWWPZBIN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
SMILES canonique |
CC(=O)N1C2C1C3(C(C4=C(C=C(C=C4OC)C=O)N(C2)O3)COC(=O)N)OC(=O)C |
Synonymes |
11-acetyl-8-carbamoyloxymethyl,4-formyl-6-methoxy-14-oxa-1,11-diazatetracyclo(7.4.1.0.0)tetradeca-2,4,6-trien-9-yl acetate FK 317 FK 317 dihydrobenzoxazine FK-317 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

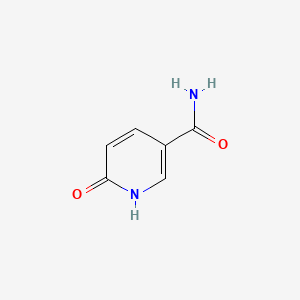
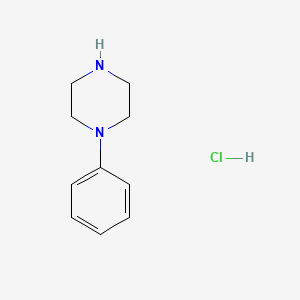

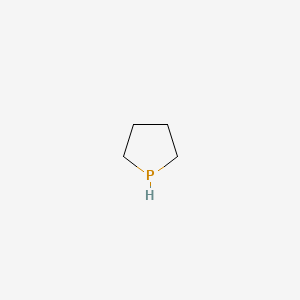
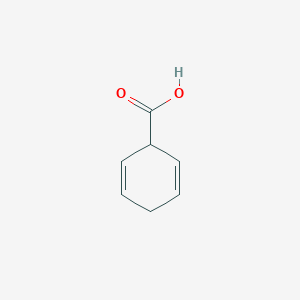

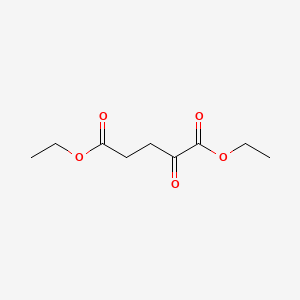

![9,11a-Methano-11aH-cyclohepta[a]naphthalen-8(9H)-one, 5-(benzoyloxy)dodecahydro-4-(hydroxymethyl)-4,9,11b-trimethyl-](/img/structure/B1222872.png)
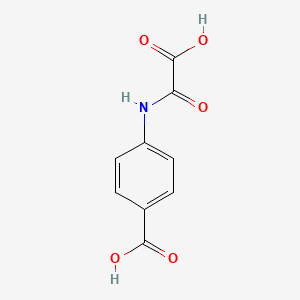

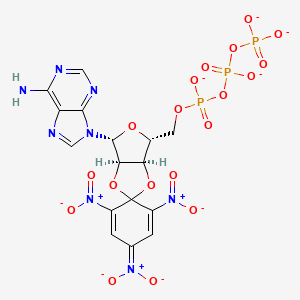
![3-[[2-[[4-Ethyl-5-[(4-methylanilino)methyl]-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1222878.png)
